2-[(Dimethylamino)methyl]-4-fluoroaniline 2-[(Dimethylamino)methyl]-4-fluoroaniline
Brand Name: Vulcanchem
CAS No.: 1153396-50-9
VCID: VC2802155
InChI: InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3
SMILES: CN(C)CC1=C(C=CC(=C1)F)N
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol

2-[(Dimethylamino)methyl]-4-fluoroaniline

CAS No.: 1153396-50-9

Cat. No.: VC2802155

Molecular Formula: C9H13FN2

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

2-[(Dimethylamino)methyl]-4-fluoroaniline - 1153396-50-9

Specification

CAS No. 1153396-50-9
Molecular Formula C9H13FN2
Molecular Weight 168.21 g/mol
IUPAC Name 2-[(dimethylamino)methyl]-4-fluoroaniline
Standard InChI InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3
Standard InChI Key DWYJKNGANRTDTB-UHFFFAOYSA-N
SMILES CN(C)CC1=C(C=CC(=C1)F)N
Canonical SMILES CN(C)CC1=C(C=CC(=C1)F)N

Introduction

Chemical Structure and Properties

Molecular Structure

2-[(Dimethylamino)methyl]-4-fluoroaniline consists of a benzene ring with three key substituents: a primary amine group, a fluorine atom, and a dimethylaminomethyl group. The primary amine group is positioned at C-1, the fluorine atom at C-4, and the dimethylaminomethyl group at C-2. The presence of these functional groups creates a molecule with both basic centers and potential for hydrogen bonding.

Physical Properties

The compound exists as a light-colored substance with specific physical properties outlined in Table 1:

PropertyValue
Molecular FormulaC₉H₁₃FN₂
Molecular Weight168.21 g/mol
Physical StateLiquid/Solid (dependent on purity and conditions)
ColorLight yellow
SolubilityLimited water solubility
Melting PointNot widely reported in literature
Boiling PointNot widely reported in literature

Table 1: Physical properties of 2-[(Dimethylamino)methyl]-4-fluoroaniline

Chemical Identifiers

For proper identification and database referencing, 2-[(Dimethylamino)methyl]-4-fluoroaniline is associated with multiple chemical identifiers as presented in Table 2:

Identifier TypeValue
CAS Number1153396-50-9
PubChem CID43443724
Standard InChIInChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3
Standard InChIKeyDWYJKNGANRTDTB-UHFFFAOYSA-N
SMILESCN(C)CC1=C(C=CC(=C1)F)N
Canonical SMILESCN(C)CC1=C(C=CC(=C1)F)N

Table 2: Chemical identifiers for 2-[(Dimethylamino)methyl]-4-fluoroaniline

Synthesis Methods

Analogous Syntheses from Literature

Related compounds have been synthesized using procedures that could be adapted for 2-[(Dimethylamino)methyl]-4-fluoroaniline. For example, the synthesis of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol involves the reaction of 3-acetamidophenol with formaldehyde and dimethylamine . Similar approaches could be applied to fluoroaniline substrates.

Applications and Research Uses

Pharmaceutical Research

2-[(Dimethylamino)methyl]-4-fluoroaniline and related compounds have potential applications in pharmaceutical research, particularly as building blocks for more complex molecules. Fluorinated anilines in general are valuable in drug discovery due to their ability to:

  • Modify the lipophilicity profile of drug candidates

  • Enhance metabolic stability

  • Improve binding affinity to target proteins

  • Alter the ADME properties of drugs without affecting their potency

Chemical Intermediate

Due to its functional group profile, 2-[(Dimethylamino)methyl]-4-fluoroaniline could serve as a valuable intermediate in the synthesis of:

  • Pharmaceutical compounds

  • Agrochemicals

  • Specialty chemicals

  • Research reagents for studying structure-activity relationships

Related Compounds

Structural Analogs

Several structural analogs of 2-[(Dimethylamino)methyl]-4-fluoroaniline exist with potential relevance to its chemistry and applications:

  • 2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline (CAS: 1156225-30-7) - A higher homolog with a butyl group replacing one of the methyl groups on the amino functionality

  • 2-[(Dimethylamino)methyl]-4-fluorophenol (CAS: 46049-91-6) - An analog where the amine group is replaced by a hydroxyl group

  • 4-[(Dimethylamino)methyl]-2-fluoroaniline - A positional isomer with the dimethylaminomethyl group at the 4-position and the fluorine at the 2-position

Comparison with Related Fluorinated Compounds

Table 3 compares 2-[(Dimethylamino)methyl]-4-fluoroaniline with some structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
2-[(Dimethylamino)methyl]-4-fluoroanilineC₉H₁₃FN₂168.211153396-50-9Reference compound
2-{[Butyl(methyl)amino]methyl}-4-fluoroanilineC₁₂H₁₉FN₂210.291156225-30-7Butyl replaces one methyl on amino group
2-[(Dimethylamino)methyl]-4-fluorophenolC₉H₁₂FNO169.2046049-91-6Hydroxyl group instead of amine
2-FluoroanilineC₆H₆FN111.12348-54-9Lacks dimethylaminomethyl group

Table 3: Comparison of 2-[(Dimethylamino)methyl]-4-fluoroaniline with related compounds

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